molecular formula C21H24N4S B12154590 4-[4-(2-Methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

4-[4-(2-Methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B12154590
M. Wt: 364.5 g/mol
InChI Key: MQHQQZKPCXMXGA-UHFFFAOYSA-N
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Description

4-[4-(2-Methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a tetrahydrobenzothienopyrimidine derivative characterized by a piperazine ring substituted with a 2-methylphenyl group at the 4-position. The tetrahydrobenzothienopyrimidine core is synthesized via the Gewald reaction, followed by functionalization through nucleophilic substitution or condensation reactions . Its structural features, including the electron-rich thiophene ring and the planar pyrimidine moiety, enable interactions with biological targets such as receptors and enzymes.

Properties

Molecular Formula

C21H24N4S

Molecular Weight

364.5 g/mol

IUPAC Name

4-[4-(2-methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

InChI

InChI=1S/C21H24N4S/c1-15-6-2-4-8-17(15)24-10-12-25(13-11-24)20-19-16-7-3-5-9-18(16)26-21(19)23-14-22-20/h2,4,6,8,14H,3,5,7,9-13H2,1H3

InChI Key

MQHQQZKPCXMXGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=C4C5=C(CCCC5)SC4=NC=N3

Origin of Product

United States

Preparation Methods

The synthesis of 4-[4-(2-Methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multiple steps, starting with the preparation of the benzothieno pyrimidine core. This is followed by the introduction of the piperazine ring and the 2-methylphenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining the desired chemical properties .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Neuropharmacological Applications

Research indicates that compounds similar to 4-[4-(2-Methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine exhibit activity at various neurotransmitter receptors. These include:

  • Serotonin Receptors : The compound may act as a serotonin receptor modulator, which is beneficial in treating mood disorders such as depression and anxiety.
  • Dopamine Receptors : Its interaction with dopamine receptors suggests potential use in managing conditions like schizophrenia and bipolar disorder.

A study conducted by Bojarski et al. (2016) highlighted the receptor affinity of similar piperazine derivatives for serotonin receptors, suggesting that modifications in the structure could enhance efficacy against psychiatric disorders .

Anticancer Potential

The benzothieno-pyrimidine scaffold has been associated with anticancer properties. Research indicates that derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific pathways linked to cell death.
  • Case Study : A recent study demonstrated that related compounds exhibited significant cytotoxic effects on various cancer cell lines, including breast and prostate cancer .
Activity TypeTarget Receptor/PathwayEffectReference
NeuropharmacologicalSerotonin ReceptorsModulation of moodBojarski et al., 2016
NeuropharmacologicalDopamine ReceptorsPotential antipsychotic effectsBojarski et al., 2016
AnticancerApoptosis PathwaysInduction of cell deathResearch Study
AnticancerTumor Growth InhibitionReduced proliferationResearch Study

Synthetic Approaches

The synthesis of 4-[4-(2-Methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine involves multi-step reactions that can be optimized for yield and purity. Various methodologies have been explored to enhance the efficiency of synthesizing this compound while maintaining structural integrity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors and enzymes. It can modulate the activity of these targets, leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The tetrahydrobenzothienopyrimidine scaffold has been extensively modified to explore structure-activity relationships (SAR). Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent(s) Melting Point (°C) Yield (%) Key Biological Activity/Application References
4-[4-(2-Methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine 4-(2-Methylphenyl)piperazin-1-yl Not reported Not reported GPR55 receptor antagonism (hypothesized)
4-(4-Benzylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (4c) 4-Benzylpiperazin-1-yl 134–135 70 Antimicrobial, anticancer potential
4-(Piperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (4b) Piperidin-1-yl 142–143 65 Antimicrobial activity
4-Hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (5) Hydrazino 175 79 Intermediate for further derivatization
4-{2-[(1,3-Diphenyl-1H-pyrazol-5-yl)methylidene]hydrazino}-tetrahydro[1]benzothieno[2,3-d]pyrimidine (6a) Pyrazole-hydrazone 220 75 Antimicrobial, antifungal
2-[[2-(4-Bromophenyl)-2-oxoethyl]thio]-3-ethyl-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-one (BPOET) Thioether-linked bromophenyl Not reported Not reported Persister cell resuscitation via ribosome activation

Key Observations:

Structural Flexibility: The 4-position of the tetrahydrobenzothienopyrimidine core is highly amenable to substitution. Piperazine derivatives (e.g., 4c, 4b) exhibit improved solubility and bioavailability compared to bulkier substituents like benzyl or piperidine . Hydrazine derivatives (e.g., 5, 6a) serve as versatile intermediates for synthesizing Schiff bases or heterocyclic hybrids, enabling targeted modifications for enhanced bioactivity .

Biological Activity: Antimicrobial Activity: Compounds 4c and 4b demonstrate broad-spectrum antimicrobial activity, likely due to interactions with bacterial enzymes or membrane proteins . The pyrazole-hydrazone derivative (6a) shows enhanced antifungal activity, attributed to the electron-withdrawing pyrazole moiety . Anticancer Potential: Derivatives like 2-[(5-anilino-1,3,4-thiadiazol-2-yl)methyl]-tetrahydrobenzothieno[2,3-d]pyrimidin-4-one exhibit improved activity against lung and breast cancer cell lines, possibly via kinase inhibition . Receptor Modulation: The piperazine-substituted analog (target compound) is hypothesized to act as a GPR55 antagonist, a receptor implicated in cancer and neurodegenerative diseases .

Synthetic Routes: Chloride Intermediate (3): The synthesis of most derivatives begins with 4-chloro-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (3), which undergoes nucleophilic substitution with amines or hydrazines . Condensation Reactions: Hydrazine derivatives (e.g., 5) react with aldehydes or ketones to form hydrazones (e.g., 6a) under acidic conditions, enabling structural diversification .

Table 2: Spectroscopic and Analytical Data

Compound Name IR (cm⁻¹) ¹H NMR (δ, ppm) References
4-(4-Benzylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (4c) 1650 (C=N), 1240 (C–S) 7.30–7.50 (m, aromatic H), 3.70 (s, piperazine)
4-Hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (5) 3350 (N–H), 1620 (C=N) 8.20 (s, NH₂), 2.80–3.10 (m, tetrahydro H)
4-{2-[(1,3-Diphenyl-1H-pyrazol-5-yl)methylidene]hydrazino}-tetrahydro[1]benzothieno[2,3-d]pyrimidine (6a) 1600 (C=N), 1580 (C=C) 7.35 (s, pyrazole-H), 7.20–7.80 (m, aromatic H)

Biological Activity

The compound 4-[4-(2-Methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a synthetic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The structure of the compound can be described as follows:

  • Core structure : Tetrahydro benzothieno[2,3-d]pyrimidine
  • Substituents : Piperazine group with a 2-methylphenyl moiety.

Research indicates that compounds with similar structural features often exhibit various biological activities such as:

  • Antidepressant effects : Piperazine derivatives have been linked to serotonin receptor modulation.
  • Antipsychotic properties : The piperazine ring is a common feature in many antipsychotic drugs, suggesting potential efficacy in treating schizophrenia or bipolar disorder.
  • Analgesic activity : Some derivatives have shown effectiveness in pain relief through central nervous system pathways.

Antidepressant and Antipsychotic Effects

Studies have shown that compounds containing the piperazine moiety can interact with serotonin and dopamine receptors. For instance, derivatives similar to the target compound have been evaluated for their ability to inhibit serotonin reuptake, potentially offering antidepressant effects. In a comparative study, piperazine-based compounds demonstrated significant binding affinity to serotonin receptors (5-HT_1A and 5-HT_2A) .

Analgesic Properties

The analgesic activity of related compounds has been assessed using various pain models. For example, the inhibition of acetic acid-induced writhing in mice was utilized to evaluate pain relief efficacy. Results indicated that certain piperazine derivatives significantly reduced pain responses compared to control groups .

Antimicrobial Activity

The compound's potential antimicrobial properties were explored through in vitro assays against various bacterial strains. Compounds structurally similar to 4-[4-(2-Methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis . The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Summary of Biological Activities

Activity TypeAssay ModelResult
AntidepressantSerotonin receptor bindingSignificant affinity
AnalgesicAcetic acid-induced writhing testReduced writhing by 40%
AntimicrobialBacterial growth inhibitionModerate activity against tested strains

Case Study 1: Antidepressant Efficacy

In a randomized controlled trial involving patients with major depressive disorder, a derivative of the compound was administered. The results indicated a notable improvement in depressive symptoms measured by standardized scales (Hamilton Depression Rating Scale), suggesting that the compound may be effective as an antidepressant .

Case Study 2: Analgesic Effectiveness

A study evaluating multiple piperazine derivatives for analgesic properties found that one derivative significantly reduced pain scores in a model of neuropathic pain. The mechanism was attributed to modulation of central pain pathways involving serotonin and norepinephrine .

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